Hydrogen-Bond Donor Count Differentiates Target Compound from Trisubstituted Urea Analogs
The target compound possesses two urea N–H hydrogen-bond donors (HBD = 2), a feature critical for engaging kinase hinge regions and other ATP-binding site residues [1]. In contrast, the trisubstituted urea analog 1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea contains only one HBD because one urea nitrogen is fully substituted . The 1-benzhydryl analog (CAS 1448056-88-9), 1-(2-methoxyethyl) analog (CAS 1448134-40-4), and 1-ethyl analog (CAS 1448129-71-2) each retain two HBDs [2][3].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | HBD = 2 |
| Comparator Or Baseline | 1-Cyclopentyl-3-phenethyl analog: HBD = 1; 1-Benzhydryl analog: HBD = 2; 1-(2-Methoxyethyl) analog: HBD = 2; 1-Ethyl analog: HBD = 2 |
| Quantified Difference | Target compound has one additional HBD compared to the cyclopentyl-phenethyl analog, and equivalent HBD count to other comparators |
| Conditions | Structural analysis based on SMILES and chemical formula; HBD count defined by the number of N–H bonds on urea moiety |
Why This Matters
An extra hydrogen-bond donor can determine whether a compound forms the bidentate interaction with the kinase hinge that is essential for high-affinity ATP-competitive inhibition [4].
- [1] sildrug.ibb.waw.pl. EOS62889 computed properties: C15H17F3N4O2, HBD = 2. https://sildrug.ibb.waw.pl/ecbd/EOS62889/ (accessed 2026-04-28). View Source
- [2] Chemsrc. 1-Benzhydryl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea – CAS 1448056-88-9, formula C20H19F3N4O, HBD = 2 by inspection. https://m.chemsrc.com/en/cas/1448056-88-9 (accessed 2026-04-28). View Source
- [3] Chemsrc. 1-(2-Methoxyethyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea – CAS 1448134-40-4, formula C10H15F3N4O2, HBD = 2 by inspection. https://m.chemsrc.com/en/cas/1448134-40-4 (accessed 2026-04-28). View Source
- [4] Xing, L. et al. Hydrogen-bonding interactions in kinase inhibitor design. Drug Discov. Today 2015, 20, 1064–1073. View Source
